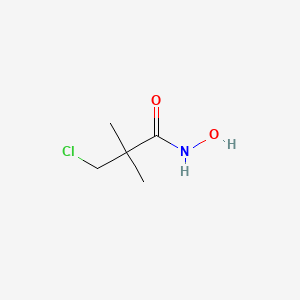![molecular formula C7H5F3N4O4 B1364659 [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 2002-68-8](/img/structure/B1364659.png)
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine
Overview
Description
“[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number 2002-68-8 . It has a molecular weight of 266.14 . The compound is typically in the form of a powder .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 129-130°C . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of Palladium Complexes : [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine derivatives have been used in the synthesis of novel palladium (II) complexes. These complexes were characterized by vibrational study, elemental analysis, IR, and UV-Vis spectroscopy (Ghammamy et al., 2010).
Aromatic Diamines Containing Hydrazine : The synthesis of aromatic diamines containing hydrazine moieties, such as 4-(4-trifluoromethylphenyl)-2,6-bis(4-aminophenyl)pyridine, was achieved. These compounds were characterized using NMR, IR, elemental analysis, and X-ray diffraction (Sheng Shou-ri, 2013).
Analytical Applications
Spectrophotometric Determination : A spectrophotometric method was developed using 2,4-dinitrophenylhydrazine for the determination of hydrazine. This method was applied in the analysis of boiler feed water (George et al., 2008).
Quantification of Steroid Hormones : 2,4-dinitrophenylhydrazine has been utilized in the quantitative determination of steroid hormones, demonstrating its utility in biochemical analysis (Gornall & MacDonald, 1953).
Applications in Material Science
- Electrochemical Sensors : Phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials were developed for the electrochemical quantification of neurotransmitters. These sensors showed high sensitivity and selectivity (Rejithamol & Beena, 2021).
Drug Synthesis and Biological Activities
Synthesis of Anticonvulsant Agents : Hydrazones derived from 2,4-dinitrophenyl hydrazine were synthesized and evaluated for their anticonvulsant activity. One compound was found to be particularly potent (Vishnoi et al., 2015).
Free Radical Scavenging Activity : New N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines were synthesized and tested for their free radical scavenging activity. These compounds showed a range of activities from strong to no effect (Šeršen et al., 2017).
Environmental Applications
- Detection in Water and Wastewater : An electrochemical sensor was developed for the simultaneous determination of hydrazine and phenol in water and wastewater samples, demonstrating the environmental monitoring potential of these compounds (Karimi-Maleh et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Related compounds have been shown to interfere with photosynthetic electron transport in spinach chloroplasts .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine . .
Biochemical Analysis
Biochemical Properties
[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine plays a significant role in biochemical reactions, particularly in the synthesis of 2,6-dinitroaniline derivatives, which exhibit potential pesticide properties . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with reductase enzymes, which are involved in the reduction of nitro groups to amino groups
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its stability can be affected by various factors such as light, temperature, and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the reduction of nitro groups to amino groups by reductase enzymes . The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by these interactions . Understanding these transport and distribution mechanisms is crucial for studying the compound’s effects in biological systems.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
properties
IUPAC Name |
[2,6-dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O4/c8-7(9,10)3-1-4(13(15)16)6(12-11)5(2-3)14(17)18/h1-2,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIRGVIGHJYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395982 | |
| Record name | [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2002-68-8 | |
| Record name | [2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)



![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)
![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)




![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)
